molecular formula C12H14N2O2 B15094295 N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

Cat. No.: B15094295
M. Wt: 218.25 g/mol
InChI Key: RKUXDCXGCHMDHC-UHFFFAOYSA-N
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Description

N’-hydroxy-2,2-dimethylchromene-6-carboximidamide: is a chemical compound with the molecular formula C12H14O2N2 It is a derivative of chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide typically involves the reaction of 2,2-dimethylchromene-6-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of significant interest.

Industry: In the industrial sector, N’-hydroxy-2,2-dimethylchromene-6-carboximidamide may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboximidamide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

  • 2,2-dimethylchromene-6-carboximidamide
  • 2,2-dimethylchromene-6-carboxylic acid
  • 2,2-dimethylchromene-6-carboxamide

Uniqueness: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14)

InChI Key

RKUXDCXGCHMDHC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2)/C(=N/O)/N)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C

Origin of Product

United States

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